3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione -

3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione

Catalog Number: EVT-4154382
CAS Number:
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,5-Bis(2-{4-[bis(4-methylphenyl)amino]phenyl}thiophen-5-yl)furan (BMA-TFT)

Compound Description: BMA-TFT is a novel amorphous molecular material containing both thiophene and furan moieties. It was developed as a potential emitting material for use in organic light-emitting diodes (OLEDs). BMA-TFT exhibits a higher fluorescence quantum yield than its analog, BMA-3T, which contains an oligothiophene moiety instead of the furan ring. This improved fluorescence is attributed to replacing the sulfur atom in the oligothiophene with lighter atoms, reducing the internal heavy atom effect that facilitates intersystem crossing [].

Relevance: Though not directly analogous in structure, BMA-TFT shares the same core 2,5-disubstituted furan structure as 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione. The key difference lies in the replacement of the pyrrolidinedione ring with a furan ring and the presence of thiophene and bis(4-methylphenyl)amino groups in BMA-TFT. Both compounds belong to the broader category of heterocyclic compounds and are explored for their potential applications in materials science.

1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM)

Compound Description: DOM is a psychoactive drug known to act as a serotonin 5-HT2A receptor agonist [, ]. Its discriminative stimulus effects, mediated by 5-HT2A receptors, are pharmacologically similar in rats and monkeys []. Studies have shown that the serotonin 5-HT1A receptor agonists, 8-OH-DPAT and F13714, can attenuate the discriminative stimulus effects of DOM in monkeys but not in rats, suggesting potential species-specific differences in the neurobiology of serotonin systems [].

Relevance: While DOM is not structurally similar to 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, it is relevant due to its use in conjunction with other compounds that share the 2,5-pyrrolidinedione core. The research involving DOM highlights the complex interplay between different serotonin receptor subtypes and provides insights into the potential for modifying drug effects through the manipulation of these receptors [, ]. This understanding is valuable when considering potential pharmacological interactions of compounds sharing structural features with 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, especially if they exhibit activity at serotonin receptors.

Relevance: Compound (I) is directly related to 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione due to its identical 3-amino-1-aryl-2,5-pyrrolidinedione core structure. The key difference lies in the specific substituents on the amine and aryl groups. The presence of the bis(2-chloroethyl)amine group in compound (I) is associated with its alkylating properties, which contribute to its anticancer activity but also increase its toxicity []. Understanding the structure-activity relationship of these analogs provides valuable insights for the development of new pyrrolidinedione derivatives with improved therapeutic indices.

Relevance: Compound (II), similar to compound (I), shares the 3-amino-1-aryl-2,5-pyrrolidinedione core structure with 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione. The difference lies in the substitution of the aryl group with a 4'-n-butoxyphenyl and the presence of dihydrate in its structure. The varying activity against different cancer cell lines emphasizes the importance of substituents in influencing the biological activity of these pyrrolidinedione derivatives []. Comparison of these analogs helps to establish structure-activity relationships and guide the design of compounds with enhanced selectivity and efficacy.

3-{[4-chloro-1-(4-chlorobenzyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-yl]amino}phenyl 4-[6,6]phenyl-C61-butanoate (C60-MI-3OH)

Compound Description: C60-MI-3OH is a nanocomplex consisting of a pyrrole derivative with multi-kinase inhibitory activity complexed with C60 fullerenes. This nanocomplex exhibits anti-inflammatory and anti-anemic properties, effectively reducing systemic inflammation in rat models of acute ulcerative colitis []. It also aids in the healing of colon walls and stimulates erythropoiesis, preventing anemia development [].

Relevance: C60-MI-3OH contains a 3-amino-1-aryl-2,5-pyrrolidinedione core structure identical to 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione. The main differences are the presence of a 4-chloro substituent on the pyrrole ring, a 3-{[amino}phenyl 4-[6,6]phenyl-C61-butanoate substituent on the amino group, and the complexation with C61 fullerenes. This compound demonstrates the potential of modifying the 3-amino-1-aryl-2,5-pyrrolidinedione scaffold for enhanced biological activity and highlights the possibility of using these compounds in nanomedicine applications.

Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1)

Compound Description: MI-1 is a pyrrole derivative synthesized as an inhibitor of several protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) []. It exhibits anti-inflammatory, proapoptotic, and antitumor activity, partially attributed to its antioxidant properties and its ability to inhibit EGFR and VEGFR [].

Relevance: MI-1, like C60-MI-3OH, contains the same 3-amino-1-aryl-2,5-pyrrolidinedione core as 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione. The structural differences are the 4-chloro substituent on the pyrrole ring and a 3-(trifluoromethyl)phenyl group on the amino nitrogen. This compound further supports the potential of the 3-amino-1-aryl-2,5-pyrrolidinedione core for the development of kinase inhibitors with therapeutic benefits.

5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1)

Compound Description: Similar to MI-1, D1 is a pyrrole derivative synthesized as a potential protein kinase inhibitor, targeting EGFR and VEGFR []. D1 also exhibits anti-inflammatory and proapoptotic effects in malignant cells, suggesting its potential as an anticancer therapeutic.

3-[4-amino-6-(phenethylamino)-2,5-dihydro-1,3,5-triazin-2-yl]-6-[(3-chlorobenzyl)oxy]quinolin-2-ol (8a)

Compound Description: Compound 8a is a dihydrotriazine derivative bearing a quinoline moiety and exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria []. Its antibacterial spectrum is similar to that of gatifloxacin and moxifloxacin, commonly used antibiotics.

Relevance: While 8a does not directly share the 2,5-pyrrolidinedione core with 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, it incorporates a 3-chlorobenzyl group, a key structural feature present in the target compound. This shared structural element makes 8a relevant for understanding the potential influence of the 3-chlorobenzyl group on biological activity, particularly in different chemical contexts.

1-[6-[[17β-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione (U-73122)

Compound Description: U-73122 is a well-known inhibitor of phospholipase C (PLC) [, , , ]. It has been widely used in research to investigate the role of PLC in various cellular processes.

Relevance: Although U-73122 does not possess a structural similarity to 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, it shares the pyrrole-2,5-dione moiety. This connection is particularly relevant because research involving U-73122 often utilizes a control compound, U-73343, which has a 2,5-pyrrolidinedione core, making it a direct analog of the target compound.

1-[6-[[17β-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione (U-73343)

Compound Description: U-73343 is an inactive analog of the PLC inhibitor U-73122. It is frequently used as a negative control in experiments involving U-73122 [, , , ].

Relevance: U-73343 is a direct structural analog of 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, sharing the 3-amino-1-substituted-2,5-pyrrolidinedione core structure. The key difference lies in the specific substituents on the amine and nitrogen atoms. This close structural resemblance makes U-73343 highly relevant, as it provides a framework for understanding the impact of substituent modifications on the biological activity of the target compound.

2,5-bis[(aminoalkyl)amino] substituted 10-hydroxyimidazolo[3,4-fg]isoquinolin-6(2H)-ones (1)

Relevance: Though structurally distinct from 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, compound 1 is relevant because it is synthesized from the same starting material, 6,9-dihalo-4-hydroxybenz[g]isoquinolines, as another related compound, 7-hydroxyindazolo[4,3-gh]isoquinolin-6(2H)-ones (2) []. This connection provides insight into potential synthetic routes and modifications applicable to the target compound, expanding the possibilities for developing new pyrrolidinedione derivatives.

7-hydroxyindazolo[4,3-gh]isoquinolin-6(2H)-ones (2)

Compound Description: This compound, like compound 1, is a ring-hydroxylated aza-analog of antitumor anthrapyrazoles. It is synthesized as a potential anticancer agent, highlighting the exploration of various heterocyclic structures for their therapeutic potential [].

Relevance: Similar to compound 1, 7-hydroxyindazolo[4,3-gh]isoquinolin-6(2H)-ones (2) shares a common synthetic origin with 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, stemming from the same 6,9-dihalo-4-hydroxybenz[g]isoquinolines starting material []. This shared synthetic pathway suggests potential strategies for modifying the target compound and generating new pyrrolidinedione derivatives with potential anticancer properties.

(3S)-3-[({[1-(2-chlorobenzyl)-4-hydroxy-5-methyl-2-oxo-1,2-dihydropyridin-3-yl]amino}carbonyl)amino]-3-(4-methylphenyl)propanoic acid monosodium salt

Compound Description: This compound is a VLA-4 antagonist used in oral pharmaceutical formulations []. VLA-4 is involved in cell adhesion processes and plays a role in inflammatory diseases.

Relevance: While this VLA-4 antagonist doesn't share the core structure of 3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, it possesses a 2-chlorobenzyl group, a significant structural element found in the target compound. This shared feature highlights the potential versatility of the 2-chlorobenzyl group in contributing to the biological activity of compounds with diverse structures.

4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

Compound Description: WHI-P154 is a quinazoline derivative with potent cytotoxic activity against human glioblastoma cells, inducing apoptosis at micromolar concentrations []. Its antiglioblastoma activity is significantly enhanced and becomes selective when conjugated to recombinant human epidermal growth factor (EGF) [].

Properties

Product Name

3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C18H17ClN2O2/c1-12-2-8-15(9-3-12)21-17(22)10-16(18(21)23)20-11-13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3

InChI Key

KSRHTXHPUCCQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.